N-Methyl-d3-2-pyrrolidinone-d6

LC-MS/MS Bioanalysis Matrix Effect

N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) is a perdeuterated isotopologue of N-methyl-2-pyrrolidinone (NMP), bearing nine deuterium atoms across its pyrrolidinone ring and N-methyl group. This compound is supplied at 98 atom % D isotopic purity with an M+9 mass shift relative to the unlabeled parent molecule.

Molecular Formula C5H9NO
Molecular Weight 108.19 g/mol
CAS No. 185964-60-7
Cat. No. B063343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-d3-2-pyrrolidinone-d6
CAS185964-60-7
Molecular FormulaC5H9NO
Molecular Weight108.19 g/mol
Structural Identifiers
SMILESCN1CCCC1=O
InChIInChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2
InChIKeySECXISVLQFMRJM-YNSOAAEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-d3-2-pyrrolidinone-d6 (CAS 185964-60-7): Perdeuterated NMP Internal Standard for Quantitative LC-MS/MS and Mechanistic NMR


N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) is a perdeuterated isotopologue of N-methyl-2-pyrrolidinone (NMP), bearing nine deuterium atoms across its pyrrolidinone ring and N-methyl group . This compound is supplied at 98 atom % D isotopic purity with an M+9 mass shift relative to the unlabeled parent molecule . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis and as a deuterated solvent for NMR mechanistic investigations [1].

Co-eluting SIL-IS for quantitative LC-MS/MS bioanalysis
Deuterated solvent for NMR mechanistic pathway studies
M+9 mass shift for unambiguous endogenous analyte differentiation

N-Methyl-d3-2-pyrrolidinone-d6: Why Unlabeled NMP or Partially Deuterated Analogs Cannot Replace This Fully Labeled Standard


Generic substitution of N-Methyl-d3-2-pyrrolidinone-d6 with unlabeled NMP or lower-deuteration analogs fails in quantitative LC-MS/MS due to critical differences in ion suppression compensation and mass spectrometric differentiation. Unlabeled NMP lacks the requisite mass shift to serve as a co-eluting internal standard, rendering it incapable of correcting for matrix-induced signal suppression [1]. Partially deuterated NMP variants (e.g., NMP-d3, NMP-d5) exhibit insufficient isotopic enrichment, leading to isotopic cross-talk with the native analyte and compromised quantification accuracy . The perdeuteration pattern of NMP-d9 ensures baseline chromatographic resolution from endogenous NMP while maintaining identical extraction recovery and ionization efficiency—a requirement that lower-enrichment standards cannot satisfy.

Versus Unlabeled NMP
Perdeuterated NMP-d9
Unlabeled NMP
M+9 mass shift enables co-elution correction
Lacks required mass shift; matrix-effect correction may not be achievable
Matched extraction recovery and ionization efficiency
Without identical recovery tracking, signal suppression remains uncompensated
Versus Partially Deuterated Analogs
Perdeuterated NMP-d9
NMP-d3 / NMP-d5
98 atom % D enrichment; M+9 baseline separation
Lower enrichment may introduce isotopic cross-talk with native analyte
Complete deuteration across all nine positions
Residual protium signals can compromise quantification accuracy

N-Methyl-d3-2-pyrrolidinone-d6: Quantitative Differentiation Evidence for Procurement Decisions


Complete LC-MS/MS Ion Suppression Compensation (30% Signal Recovery) vs. Unlabeled NMP

In a validated HILIC-MS/MS method for swine liver NMP residue analysis, N-Methyl-d3-2-pyrrolidinone-d6 completely compensated for a 30% matrix-induced ion suppression effect, whereas unlabeled NMP quantification without this internal standard exhibited substantial signal loss and injection-to-injection variation [1].

Ion Suppression Compensation
Head-to-head
Corrected ~100% recovery
Uncorrected ~30% signal loss
Supports matrix-effect correction for bioanalytical accuracy
Swine liver matrix; HILIC-MS/MS
LC-MS/MS Bioanalysis Matrix Effect Internal Standard

Isotopic Purity: 98 atom % D Enrichment Enables Baseline Mass Resolution

N-Methyl-d3-2-pyrrolidinone-d6 is certified at 98 atom % D isotopic purity . In contrast, lower-purity deuterated analogs (e.g., 95 atom % D or less) contain residual protium that generates isotopic cross-talk signals overlapping with the native NMP analyte channel, compromising quantification accuracy .

Isotopic Purity
Class-level
98atom % D
Enrichment supports LOQ for trace quantification
Supplier specification; review COA
Stable Isotope Labeling Mass Spectrometry Analytical Validation

M+9 Mass Shift Provides Unambiguous Differentiation from Endogenous NMP

The perdeuteration of NMP-d9 produces an M+9 mass shift relative to the unlabeled NMP molecule (m/z 99 → m/z 108 for the molecular ion) . This 9 Da mass difference ensures complete baseline separation from endogenous NMP signals in MS detection, whereas partially deuterated analogs (e.g., NMP-d3 with M+3 shift) risk isotopic overlap with natural abundance 13C isotopologues of the analyte .

Mass Shift (M+9)
Class-level
d9-IS m/z 108
Unlabeled m/z 99
Supports baseline resolution from endogenous analyte
9 Da difference; eliminates isotopic cross-talk risk
Mass Spectrometry Quantitative Analysis Isotopic Labeling

Method Detection Limit of 5 ng/g Achieved with d9-IS Correction

Using N-Methyl-d3-2-pyrrolidinone-d6 as internal standard, a validated LC-MS/MS method achieved a detection limit of 5 ng/g in swine liver tissue [1]. Comparable methods without isotopically labeled internal standard correction or with structural analog internal standards typically report detection limits 2-10 fold higher due to incomplete matrix effect compensation [2].

Detection Limit
Reported
5ng/g
Supports low-level residue monitoring research
Swine liver; validated HILIC-MS/MS method
Method Validation Sensitivity Trace Analysis

Perdeuteration Enables Mechanistic NMR Studies of Base-Catalyzed Carbon-Alkylation Reactions

N-Methyl-d3-2-pyrrolidinone-d6 is specifically applied in mechanistic NMR investigations of base-catalyzed carbon-alkylation of potassium enolates with styrenes via metal-ene reactions, where the complete deuteration of both the ring and methyl group eliminates interfering proton signals and enables unambiguous tracking of hydrogen atom transfer pathways . Unlabeled NMP or partially deuterated analogs introduce proton NMR signals that obscure the detection of reaction intermediates.

NMR Signal Elimination
Class-level
Zero interfering 1H signals
Supports intermediate detection in mechanistic NMR
1H NMR; carbon-alkylation studies
NMR Spectroscopy Reaction Mechanism Deuterium Labeling

N-Methyl-d3-2-pyrrolidinone-d6: Optimal Application Scenarios Based on Validated Performance Data


Quantitative LC-MS/MS Bioanalysis of NMP Residues in Complex Biological Matrices

N-Methyl-d3-2-pyrrolidinone-d6 is the optimal internal standard for validated LC-MS/MS methods quantifying NMP in tissues (e.g., liver), plasma, urine, or environmental samples. The demonstrated 30% ion suppression compensation [1] and 5 ng/g detection limit make it essential for toxicokinetic studies, residue depletion monitoring, and regulatory compliance testing where matrix effects are substantial.

High-Sensitivity Environmental Monitoring of NMP in Riverine Biofilms and Water

For trace-level quantification of NMP in environmental matrices where detection limits below 10 ng/g are required, NMP-d9 enables the sensitivity gains documented in validated methods [1]. The M+9 mass shift eliminates false positives from co-extracted matrix components that would otherwise compromise quantification in complex environmental samples .

Mechanistic NMR Studies of Hydrogen Atom Transfer and Catalytic Carbon-Alkylation

In NMR-based reaction mechanism elucidation, NMP-d9 serves as a fully deuterated solvent that eliminates all proton background signals. This is particularly valuable for studying base-catalyzed carbon-alkylation of potassium enolates with styrenes, where the perdeuteration of both the ring and N-methyl group enables unambiguous identification of reaction intermediates and hydrogen atom transfer pathways [1].

Method Validation for Veterinary Drug Residue Monitoring Programs

Regulatory residue monitoring programs (e.g., USDA FSIS, EU MRL compliance) require validated analytical methods with internal standard correction. The published HILIC-MS/MS method using NMP-d9 [1] provides a template for laboratories developing NMP residue methods for liver, muscle, and other tissues, with demonstrated precision and accuracy meeting international validation guidelines.

Application
Selection Property
Validation Focus
NMP bioanalysis in biological matrices
Co-eluting SIL-IS with matched extraction recovery
Matrix-effect compensation and LLOQ assessment
Environmental NMP trace analysis
Baseline mass resolution (M+9)
False-positive elimination in complex matrices
NMR mechanistic studies of carbon-alkylation
Complete proton signal elimination
Interference-free intermediate detection
Residue monitoring method research
Published co-elution LC-MS/MS method template
Precision and accuracy under bioanalytical research guidelines

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